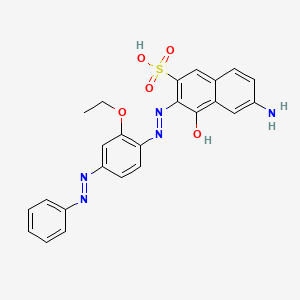
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, cosmetics, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Purification: The crude product is purified using techniques such as recrystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or zinc dust.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
Wirkmechanismus
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- involves its interaction with molecular targets through the azo groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The sulfonic acid group enhances its solubility in water, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(methylazo)phenyl)azo)-4-hydroxy-
Uniqueness
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxy group and the phenylazo linkage contributes to its stability and reactivity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
126485-24-3 |
|---|---|
Molekularformel |
C24H21N5O5S |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
6-amino-3-[(2-ethoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H21N5O5S/c1-2-34-21-14-18(27-26-17-6-4-3-5-7-17)10-11-20(21)28-29-23-22(35(31,32)33)12-15-8-9-16(25)13-19(15)24(23)30/h3-14,30H,2,25H2,1H3,(H,31,32,33) |
InChI-Schlüssel |
QMVUFKAEMUSKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
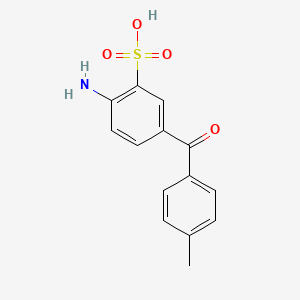
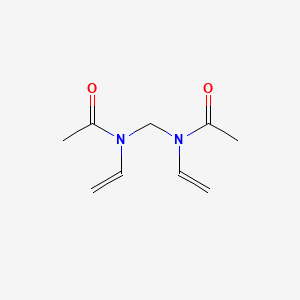
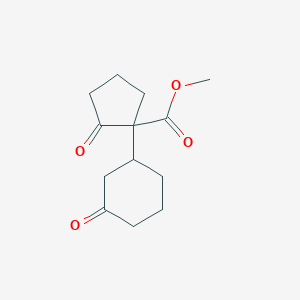
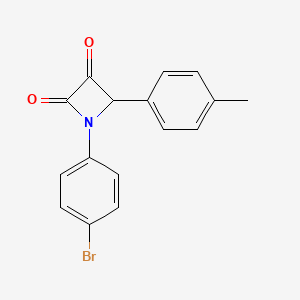
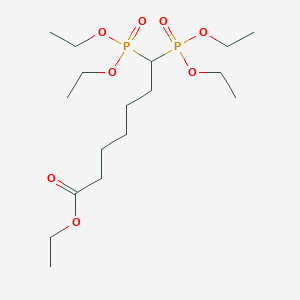
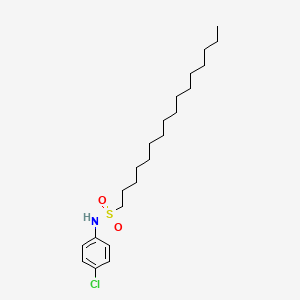
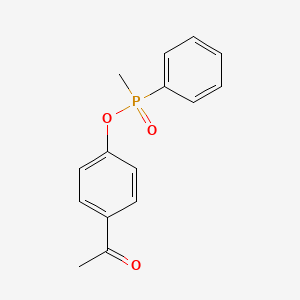
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)

